4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol
Overview
Description
4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(25)octane-5,6-diol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of a suitable diene precursor, followed by spirocyclization and hydroxylation reactions. The reaction conditions often require the use of strong oxidizing agents, such as m-chloroperbenzoic acid (m-CPBA), and catalysts like titanium tetraisopropoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols.
Scientific Research Applications
4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways and exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol
- This compound
Uniqueness
The uniqueness of 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(25)octane-5,6-diol lies in its spirocyclic structure and the presence of multiple functional groups
Properties
IUPAC Name |
(3R,4S,5S,6S)-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9(2)4-5-11-14(3,19-11)13-12(17)10(16)6-7-15(13)8-18-15/h4,10-13,16-17H,5-8H2,1-3H3/t10-,11+,12+,13+,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJZPJUIAUGGML-ZYIYBEKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@H](CC[C@]23CO3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908438 | |
Record name | 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103470-60-6 | |
Record name | FR 65814 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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